(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde
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Overview
Description
(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals with two oxygen atoms in the ring. This compound is characterized by the presence of two ethyl groups and an aldehyde functional group attached to the dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde typically involves the reaction of diethyl ketone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The aldehyde group is then introduced through oxidation reactions. Common reagents used in these reactions include sulfuric acid, p-toluenesulfonic acid, and oxidizing agents like pyridinium chlorochromate (PCC).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the ethyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products
Oxidation: 2,2-Diethyl-1,3-dioxolane-4-carboxylic acid.
Reduction: 2,2-Diethyl-1,3-dioxolane-4-methanol.
Substitution: Various substituted dioxolanes depending on the reagents used.
Scientific Research Applications
(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for aldehydes and ketones.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of (4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of desired products. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: Similar structure but with methyl groups instead of ethyl groups.
2,2-Diethyl-1,3-dioxane-4-carbaldehyde: Similar structure but with a six-membered ring.
2,2-Diethyl-1,3-dioxolane-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde is unique due to its specific stereochemistry and the presence of both ethyl groups and an aldehyde functional group. This combination of features makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
IUPAC Name |
(4S)-2,2-diethyl-1,3-dioxolane-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-8(4-2)10-6-7(5-9)11-8/h5,7H,3-4,6H2,1-2H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSCFVGTYTZEMA-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCC(O1)C=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(OC[C@H](O1)C=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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